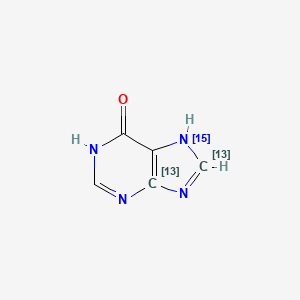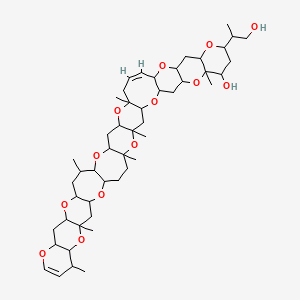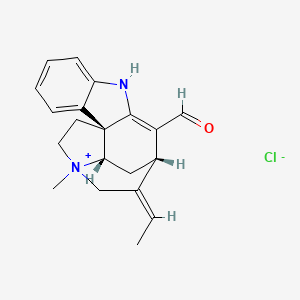![molecular formula C37H53N5O8S B1149936 28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione;2-hydroxyethyl(trimethyl)azanium;hydroxide](/img/structure/B1149936.png)
28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione;2-hydroxyethyl(trimethyl)azanium;hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TMC647055 (Sel de choline) est un inhibiteur non nucléosidique puissant et sélectif de la polymérase NS5B du virus de l’hépatite C. Cette enzyme est une ARN polymérase dépendante de l’ARN responsable de la réplication virale, jouant un rôle crucial dans le cycle de vie du virus de l’hépatite C. Le virus de l’hépatite C est une cause majeure de maladie hépatique chronique et d’hépatite aiguë, qui peuvent finalement conduire à une insuffisance hépatique, une cirrhose et un carcinome hépatocellulaire .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de TMC647055 implique l’optimisation de macrocycles tétracycliques à base d’indole. Le processus comprend plusieurs étapes de réactions chimiques, telles que la cyclisation et les modifications de groupes fonctionnels, afin d’obtenir la structure souhaitée .
Méthodes de production industrielle : La production industrielle de TMC647055 (Sel de choline) implique une synthèse à grande échelle dans des conditions contrôlées afin de garantir une pureté et un rendement élevés. Le composé est généralement synthétisé sous forme solide et stocké à -20°C pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions : TMC647055 (Sel de choline) subit principalement des réactions d’inhibition avec la polymérase NS5B du virus de l’hépatite C. Il ne subit généralement pas d’oxydation, de réduction ou de réactions de substitution dans des conditions normales .
Réactifs et conditions courantes : Le composé est utilisé dans des essais de transcription dépendante de l’amorce de l’ARN polymérase pour inhiber la polymérase NS5B du virus de l’hépatite C. Les réactifs courants comprennent les amorces d’ARN et les enzymes polymérases .
Principaux produits formés : Le principal produit formé à partir de la réaction de TMC647055 avec la polymérase NS5B du virus de l’hépatite C est le complexe enzymatique inhibé, qui empêche la réplication virale .
4. Applications de la recherche scientifique
TMC647055 (Sel de choline) a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé de référence dans l’étude des inhibiteurs non nucléosidiques.
Biologie : Employé dans des essais cellulaires pour étudier l’inhibition de la réplication du virus de l’hépatite C.
Médecine : Étudié pour son utilisation potentielle dans les thérapies antivirales contre l’hépatite C.
Industrie : Utilisé dans le développement de médicaments antiviraux et comme outil de recherche pharmaceutique
Applications De Recherche Scientifique
TMC647055 (Choline salt) has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of non-nucleoside inhibitors.
Biology: Employed in cellular assays to study the inhibition of hepatitis C virus replication.
Medicine: Investigated for its potential use in antiviral therapies for hepatitis C.
Industry: Utilized in the development of antiviral drugs and as a tool in pharmaceutical research
Mécanisme D'action
TMC647055 (Sel de choline) exerce ses effets en se liant à la polymérase NS5B du virus de l’hépatite C, inhibant son activité. Cette enzyme est responsable de la réplication du génome ARN viral. En inhibant cette enzyme, TMC647055 empêche efficacement la réplication du virus de l’hépatite C, réduisant ainsi la charge virale et contribuant au traitement des infections à l’hépatite C .
Composés similaires :
Sofosbuvir : Un autre inhibiteur de la polymérase NS5B du virus de l’hépatite C, mais il s’agit d’un analogue nucléosidique.
Dasabuvir : Un inhibiteur non nucléosidique de la polymérase NS5B du virus de l’hépatite C, similaire à TMC647055.
Ledipasvir : Un inhibiteur de la protéine NS5A du virus de l’hépatite C, qui est impliquée dans la réplication et l’assemblage viraux
Unicité : TMC647055 (Sel de choline) est unique en raison de sa forte sélectivité et de sa puissance en tant qu’inhibiteur non nucléosidique de la polymérase NS5B du virus de l’hépatite C. Il présente une interaction à haute affinité avec l’enzyme sur plusieurs génotypes, ce qui en fait un outil précieux dans la recherche et la thérapie antivirales .
Comparaison Avec Des Composés Similaires
Sofosbuvir: Another inhibitor of the hepatitis C virus NS5B polymerase, but it is a nucleoside analog.
Dasabuvir: A non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase, similar to TMC647055.
Ledipasvir: An inhibitor of the hepatitis C virus NS5A protein, which is involved in viral replication and assembly
Uniqueness: TMC647055 (Choline salt) is unique due to its high selectivity and potency as a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase. It exhibits high-affinity interaction with the enzyme across multiple genotypes, making it a valuable tool in antiviral research and therapy .
Propriétés
Formule moléculaire |
C37H53N5O8S |
|---|---|
Poids moléculaire |
727.9 g/mol |
Nom IUPAC |
28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione;2-hydroxyethyl(trimethyl)azanium;hydroxide |
InChI |
InChI=1S/C32H38N4O6S.C5H14NO.H2O/c1-34-13-15-42-16-14-35(2)43(39,40)33-31(37)22-9-11-27-28(19-22)36-20-24(32(34)38)17-23-18-25(41-3)10-12-26(23)30(36)29(27)21-7-5-4-6-8-21;1-6(2,3)4-5-7;/h9-12,17-19,21H,4-8,13-16,20H2,1-3H3,(H,33,37);7H,4-5H2,1-3H3;1H2/q;+1;/p-1 |
Clé InChI |
PHHZAIOGANLKJD-UHFFFAOYSA-M |
SMILES |
CN1CCOCCN(S(=O)(=O)NC(=O)C2=CC3=C(C=C2)C(=C4N3CC(=CC5=C4C=CC(=C5)OC)C1=O)C6CCCCC6)C.C[N+](C)(C)CCO.[OH-] |
SMILES canonique |
CN1CCOCCN(S(=O)(=O)NC(=O)C2=CC3=C(C=C2)C(=C4N3CC(=CC5=C4C=CC(=C5)OC)C1=O)C6CCCCC6)C.C[N+](C)(C)CCO.[OH-] |
Synonymes |
TMC647055; TMC-647055; TMC 647055; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






